2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used, as well as the yield and purity of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reagents and conditions used, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Chloroacetamide Derivatives in Agriculture
Chloroacetamide derivatives, such as alachlor and metazachlor, are used as selective pre-emergent or early post-emergent herbicides for controlling annual grasses and many broad-leaved weeds in various crops. These compounds inhibit fatty acid synthesis in plants like the green alga Scenedesmus Acutus, showcasing their importance in agricultural chemistry and plant biology studies (Weisshaar & Böger, 1989).
Synthesis of Heterocyclic Compounds
The synthesis and chemical reactivity of compounds containing heterocyclic structures are pivotal in medicinal chemistry and organic synthesis. For instance, the synthesis of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one and its base-catalyzed ring transformation demonstrate the intricate chemical processes involved in creating pharmacologically relevant structures (Sápi et al., 1997).
Anticancer Activity of Pyrimidine Derivatives
Derivatives of pyrimidine, a crucial heterocyclic compound, have been synthesized with various functional groups to evaluate their anticancer activity. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested on 60 cancer cell lines, showing potential as new anticancer agents (Al-Sanea et al., 2020).
Synthesis and Biological Evaluation of Pyrimidinone Derivatives
The exploration of novel synthetic pathways to create compounds with potential therapeutic applications is a significant area of research. For example, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties highlights the versatility of heterocyclic compounds in drug discovery (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Properties of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. This line of research demonstrates the compound's potential in developing new therapeutic agents against various diseases (Hafez et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-3-5-18(28)6-4-16)32-27(22)37-14-23(34)30-19-7-9-20(35-2)10-8-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHEGPOBKLUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=C(C=C5)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide |
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